(9H-Fluoren-9-yl)methyl (R)-(2-benzyl-3-hydroxypropyl)carbamate

Chiral building block Enantiomeric purity D-peptide synthesis

Researchers synthesizing C-terminal peptide alcohols face a 3-4 step synthetic burden and racemization risk when homologating L-α-amino acids. This non-redundant (R)-β-amino alcohol solves this by enabling direct on-resin loading onto 2-chlorotrityl chloride or Wang resin. Standard Fmoc-SPPS elongation followed by TFA cleavage yields the C-terminal homophenylalaninol residue without post-cleavage reduction, circumventing Fmoc instability under hydride conditions. The (R)-stereochemistry supports D-peptide and protease-resistant designs, while LogP 4.38 suggests favorable membrane partitioning for cell-penetrating constructs. Procuring this pre-formed building block eliminates homologation chemistry, saving weeks and avoiding racemization risks.

Molecular Formula C25H25NO3
Molecular Weight 387.5 g/mol
Cat. No. B12987838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (R)-(2-benzyl-3-hydroxypropyl)carbamate
Molecular FormulaC25H25NO3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
InChIInChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28)/t19-/m1/s1
InChIKeyCJIWVCFWQMGRJF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-2-benzylpropan-1-ol – Chiral β-Amino Alcohol Building Block


(9H-Fluoren-9-yl)methyl (R)-(2-benzyl-3-hydroxypropyl)carbamate (CAS 1265892-46-3), also known as Fmoc-(R)-3-amino-2-benzylpropan-1-ol, is an N-Fmoc-protected chiral β-amino alcohol with molecular formula C₂₅H₂₅NO₃ and molecular weight 387.47 g/mol . The compound features a homophenylalaninol backbone — a primary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and a terminal primary hydroxyl — placing it at the intersection of Fmoc-solid-phase peptide synthesis (SPPS) compatibility and C-terminal alcohol modification strategies . Its (R)-stereochemistry corresponds to the D-amino acid configuration, making it a candidate for D-peptide and protease-resistant peptidomimetic design where backbone homologation and chiral inversion are both required.

Why Fmoc-(R)-3-Amino-2-benzylpropan-1-ol Cannot Be Substituted by Common Analogs


Substituting this compound with the more common Fmoc-L-phenylalaninol (CAS 129397-83-7) introduces two simultaneous structural changes — loss of the backbone methylene and inversion of stereochemistry — that fundamentally alter both the conformational ensemble of the resulting peptide and its chiral recognition by biological targets . Conversely, substituting with Fmoc-L-homophenylalanine (CAS 132684-59-4) retains the homophenyl scaffold but replaces the terminal alcohol with a carboxylic acid, eliminating the compound's utility as a direct C-terminal alcohol precursor in SPPS without additional reduction steps that risk Fmoc cleavage under strong hydride conditions (LiAlH₄ or BH₃) [1]. The specific combination of (R)-stereochemistry, β-amino alcohol backbone, and Fmoc protection represents a non-redundant building block that cannot be replicated by mixing commercially available off-the-shelf alternatives.

Fmoc-(R)-3-Amino-2-benzylpropan-1-ol: Key Differentiation Evidence


Stereochemical Identity of the (R)-Enantiomer

The target compound is specifically the (R)-enantiomer (CAS 1265892-46-3), whereas the corresponding racemic mixture is cataloged separately under CAS 2385332-22-7 . Procurement of the (R)-enantiomer ensures defined stereochemistry at the C-2 position of the 3-amino-2-benzylpropan-1-ol scaffold. By comparison, Fmoc-L-phenylalaninol (CAS 129397-83-7) carries the opposite (S)-configuration with a measured optical rotation of -48±2° (C=1 in DMF) . While a specific optical rotation value for the target compound was not publicly reported at the time of this analysis, its D-phenylalaninol analog Fmoc-D-phenylalaninol (CAS 130406-30-3) exhibits an optical rotation of +46±2° (C=1 in DMF) , establishing the expected sign and approximate magnitude for the (R)-configured homophenylalaninol derivative. Use of the racemic form would yield diastereomeric mixtures in subsequent couplings, complicating purification and chiral assay validation.

Chiral building block Enantiomeric purity D-peptide synthesis

β-Amino Alcohol vs. α-Amino Alcohol Backbone for Protease Resistance

The target compound possesses a β-amino alcohol backbone (homophenylalaninol scaffold, C₁₀H₁₅NO core with MW 165.23) where the amine is separated from the phenyl ring by two methylene units [1]. In contrast, Fmoc-L-phenylalaninol is an α-amino alcohol (phenylalaninol scaffold, C₉H₁₃NO core) with only one methylene spacer between the amine-bearing carbon and the phenyl ring . This single methylene homologation is structurally identical to the phenylalanine → homophenylalanine relationship. Literature on β-amino acid-containing peptides demonstrates that even a single backbone homologation at the scissile bond can confer remarkable resistance to proteolytic degradation; DPP-4 cleaves α/β-peptide bonds at a much slower rate compared to canonical α-peptide bonds [2]. While no direct proteolytic half-life comparison exists for peptides incorporating this specific building block versus its α-amino alcohol analog, the class-level evidence indicates that the extended backbone alters both conformational preferences and susceptibility to enzymatic hydrolysis.

β-Peptide Proteolytic stability Backbone homologation

C-Terminal Primary Alcohol vs. Carboxylic Acid for Direct SPPS Loading

The target compound bears a free primary hydroxyl group (-CH₂OH), enabling its direct use as a C-terminal building block in solid-phase peptide alcohol synthesis. The closest scaffold-matched comparator, Fmoc-L-homophenylalanine (CAS 132684-59-4, MW 401.45, C₂₅H₂₃NO₄), possesses a carboxylic acid (-COOH) instead and requires chemical reduction to generate the corresponding alcohol . This reduction step is problematic because common hydride reducing agents (LiAlH₄, BH₃) can cleave the Fmoc protecting group, necessitating an indirect protection-reduction-deprotection sequence that adds 2–3 synthetic steps and reduces overall yield [1]. Published solid-phase methods using Fmoc-protected amino alcohols (including Fmoc-phenylalaninol and Fmoc-threoninol) loaded onto Wang resin via trichloroacetimidate activation achieved rapid loading and enabled direct synthesis of the peptide drug octreotide with 74–78% yield [2]. The target compound's pre-formed alcohol functionality bypasses these reduction complications entirely, offering a streamlined route to C-terminal-modified peptides containing a homophenylalaninol terminus.

Peptide alcohol C-terminal modification Solid-phase peptide synthesis

Lipophilicity Profile vs. Shorter-Chain Fmoc-Amino Alcohols

The target compound exhibits a vendor-reported LogP of 4.3763 with a topological polar surface area (TPSA) of 58.56 Ų and 7 rotatable bonds . This LogP value is approximately 0.6 log units higher than the predicted LogP of Fmoc-L-phenylalaninol (~3.8 based on its smaller C₂₄H₂₃NO₃ scaffold with one fewer methylene), consistent with the +14 Da mass increase from the additional backbone methylene. The elevated LogP translates to measurably longer retention on reversed-phase HPLC (C18 columns under acetonitrile/water gradients), providing a direct quality control differentiator. Fmoc-L-homophenylalanine (MW 401.45, C₂₅H₂₃NO₄) has a carboxylic acid group that reduces its LogP relative to the alcohol form, further differentiating the target's chromatographic behavior from both the α-amino alcohol and carboxylic acid comparators .

Lipophilicity LogP Chromatographic retention Purification

Purity and Fmoc Deprotection Compatibility for SPPS

The target compound is supplied at a minimum purity of 98% as specified by vendor certificates of analysis . This purity level is equivalent to the industry-standard specification for Fmoc-L-phenylalaninol (98%, CAS 129397-83-7) and Fmoc-L-homophenylalanine (≥98.0%, CAS 132684-59-4) , placing the target compound at parity with mainstream Fmoc building blocks for SPPS. The Fmoc group is compatible with standard 20% piperidine in DMF deprotection protocols used in automated peptide synthesizers, and the primary alcohol does not require orthogonal protection under standard Fmoc/tBu SPPS conditions, provided that TFA-labile side-chain protecting groups are used for any additional reactive functionalities in the peptide sequence [1].

Purity specification Fmoc-SPPS Quality assurance

Fmoc-(R)-3-Amino-2-benzylpropan-1-ol: High-Value Research Applications


C-Terminal Peptide Alcohols via Direct Resin Loading

Researchers synthesizing C-terminal peptide alcohols (e.g., octreotide analogs, alamethicin fragments, or growth hormone secretagogues) can directly load Fmoc-(R)-3-amino-2-benzylpropan-1-ol onto trichloroacetimidate-activated Wang resin or 2-chlorotrityl chloride resin, achieving loading efficiencies comparable to those reported for Fmoc-threoninol (0.48 mmol/g, 73% yield within 1 h) . The resulting resin-bound β-amino alcohol serves as the C-terminal anchor for standard Fmoc-SPPS elongation. Final TFA cleavage yields the target peptide bearing a C-terminal homophenylalaninol residue (-CH₂OH terminus) without additional reduction steps. This approach avoids the Fmoc instability issues encountered when attempting to reduce resin-bound Fmoc-homophenylalanine to the corresponding alcohol , and is supported by the general method for Fmoc/tBu synthesis of peptide alcohols from pre-loaded resins described by Ferrer-Gago et al. .

D-β-Peptide and α/β-Hybrid Backbones for Protease-Resistant Candidates

The (R)-stereochemistry and β-amino alcohol backbone make this compound a precursor for D-β-amino acid building blocks (via oxidation of the primary alcohol to the corresponding D-β-homophenylalanine) or direct incorporation as a C-terminal β-amino alcohol residue. Literature indicates that α/β-hybrid peptides incorporating β-amino acid residues exhibit enhanced enzymatic stability in mouse serum compared to all-α counterparts , and DPP-4 cleavage of α/β-peptide bonds proceeds at significantly slower rates than α-peptide bonds . By procuring the pre-formed (R)-β-amino alcohol rather than attempting to homologate and invert an L-α-amino acid, researchers save 3–4 synthetic steps and avoid racemization risks during homologation chemistry. The LogP of 4.3763 also suggests favorable membrane partitioning for cell-penetrating peptidomimetic designs where the homophenyl side chain contributes to hydrophobic interactions .

Reduced Amide Bond Isostere via β-Amino Alcohol Oxidation

The β-amino alcohol functionality can serve as a precursor to β-amino aldehydes (via mild oxidation of the primary alcohol) for on-resin or solution-phase reductive amination, generating the aminomethylene Ψ[CH₂-NH] amide bond isostere. This reduced amide bond strategy has been employed in solid-phase fragment condensation approaches to replace metabolically labile amide bonds in peptide sequences . The additional methylene spacer in the target compound's backbone (relative to α-amino alcohols) positions the resulting Ψ[CH₂-NH] isostere one bond further from the side chain, producing a different conformational constraint than that obtained from Fmoc-phenylalaninol-derived isosteres. This geometric distinction is critical for SAR studies where the spatial relationship between the side chain phenyl ring and the peptide backbone modulates receptor binding.

Quote Request

Request a Quote for (9H-Fluoren-9-yl)methyl (R)-(2-benzyl-3-hydroxypropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.